molecular formula C25H23N3O2 B2864464 N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029725-03-8

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No. B2864464
CAS RN: 1029725-03-8
M. Wt: 397.478
InChI Key: HNLIJPBQCPBQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

N-Benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide shows potential in cancer research, particularly for its antiproliferative activity. A study by Youssef et al. (2020) highlighted the synthesis of similar compounds, which demonstrated potent cytotoxic activity against breast MCF-7 and liver A549 cancer cell lines. These compounds, including N-alkyl-2-(substitutedbenzamido) benzamides, were investigated for their binding energies and ligand-receptor interactions, suggesting their potential as σ1 receptor agonists with anti-cancer activity (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Chemical Synthesis and Reactivity

Research by Wang and Widenhoefer (2004) explored the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide. Their findings contribute to the understanding of chemical reactivity and synthesis processes involving compounds like N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide (Wang & Widenhoefer, 2004).

Photocatalytic Applications

A study by Torimoto et al. (1996) investigated the photocatalytic degradation of similar compounds, specifically focusing on propyzamide, a closely related compound. This research highlights the potential of using N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide in environmental applications, such as in the degradation of pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Prodrug Development

Research by Kahns and Bundgaard (1991) explored the hydrolysis kinetics and enzymatic cleavage of N-acyl and N-alkoxycarbonyl derivatives of benzamide, which is structurally related to the compound . Their findings are relevant for assessing the suitability of such compounds as prodrugs, contributing to pharmaceutical research (Kahns & Bundgaard, 1991).

Enzymatic Activity and DNA Synthesis

Studies have also explored the influence of similar compounds on enzymatic activities and DNA synthesis. For example, Miwa et al. (1981) and Milam & Cleaver (1984) investigated the effects of benzamide derivatives on unscheduled DNA synthesis and other metabolic processes, providing insights into cellular functions and the potential therapeutic applications of such compounds (Miwa et al., 1981), (Milam & Cleaver, 1984).

properties

IUPAC Name

N-benzyl-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-7-6-10-19(13-16)24(29)28-22-20-14-17(2)11-12-21(20)27-23(22)25(30)26-15-18-8-4-3-5-9-18/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLIJPBQCPBQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.